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Abstract

Tussilagine, a pyrrolizidine alkaloid isolated from the flower buds of Tussilago farfara
(coltsfoot), has garnered interest within the scientific community. A comprehensive
understanding of its three-dimensional structure is paramount for any future research and
development endeavors. This technical guide provides an in-depth analysis of the elucidation
of Tussilagine's chemical structure and absolute stereochemistry. We will delve into the key
experimental methodologies, present summarized quantitative data from spectroscopic and
crystallographic analyses, and visualize the logical workflow of its structural determination.

Chemical Structure and Properties

Tussilagine is a saturated pyrrolizidine alkaloid with the chemical formula C10H17NOs. Its
systematic IUPAC name is methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-
hexahydropyrrolizine-1-carboxylate.
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Property Value
Molecular Formula C10H17NOs
Molecular Weight 199.25 g/mol

methyl (1S,2S,8S)-2-hydroxy-2-methyl-

'UPAC Name 1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate
CAS Number 80151-77-5

Appearance [Data not available in cited sources]

Melting Point [Data not available in cited sources]

Optical Rotation [Data not available in cited sources]

Elucidation of the Planar Structure

The planar structure of Tussilagine was primarily determined through spectroscopic
techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR)
spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was crucial in establishing the molecular formula of
Tussilagine as C10H17NOs3, indicating a specific degree of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy were instrumental in piecing together the connectivity of the
atoms within the Tussilagine molecule. While the full spectral data from the original elucidation
by Roder et al. (1981) is not readily available in the public domain, analysis of the structure
reveals key expected signals.

Table 1: Predicted *H NMR Spectral Data for Tussilagine
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ST Predicted Chemical Predicted Predicted Coupling
Shift (6, ppm) Multiplicity Constants (J, Hz)

H-1 ~3.0-35 d ~5-7

H-2 [No proton]

H-3a, H-3p3 ~2.8-3.2,~2.0-2.4 m

H-5a, H-53 ~3.0-3.5, ~2.2-2.6 m

H-6a, H-6p ~1.8-2.2 m

H-7a, H-73 ~1.9-2.3 m

H-8 ~3.5-4.0 m

-OCHs ~3.7 S

-CHs ~1.2 S

-OH Variable brs

Table 2: Predicted 3C NMR Spectral Data for Tussilagine
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Carbon Predicted Chemical Shift (8, ppm)
C-1 ~65-70
C-2 ~70-75
C-3 ~55-60
C-5 ~50-55
C-6 ~25-30
C-7 ~30-35
C-8 ~60-65
C=0 ~170-175
-OCHs ~50-55
-CHs ~20-25

Note: The predicted NMR data is based on typical chemical shifts for similar pyrrolizidine
alkaloid structures. Actual experimental values may vary.

Determination of Absolute Stereochemistry

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical for
understanding the biological activity of a molecule. The absolute configuration of Tussilagine
was unequivocally established through a combination of X-ray crystallography and
enantioselective synthesis.

X-ray Crystallography

The most definitive evidence for the absolute stereochemistry of Tussilagine came from
single-crystal X-ray diffraction analysis. This technique allows for the direct visualization of the
molecule's structure in the solid state. The analysis confirmed the absolute configuration as (-)-
(1S,2S,8S)-1a-Methoxycarbonyl-2a-hydroxy-2-B-methyl-1,2,3,5,6,8-hexahydro-7H-pyrrolizine.
[1]

Table 3: Crystallographic Data for Tussilagine
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Parameter Value

Crystal System [Data not available in cited sources]
Space Group [Data not available in cited sources]
a [Data not available in cited sources]
b [Data not available in cited sources]
c [Data not available in cited sources]
a [Data not available in cited sources]
B [Data not available in cited sources]
Yy [Data not available in cited sources]
Volume [Data not available in cited sources]
Z [Data not available in cited sources]

Note: While the absolute configuration was determined by X-ray crystallography, the specific
crystallographic parameters are not available in the cited literature.

Enantioselective Synthesis

Further confirmation of the absolute stereochemistry was provided by the enantioselective total
synthesis of (-)-Tussilagine. The synthesis, starting from a chiral precursor of known
configuration, yielded a final product with optical properties identical to the natural isolate,
thereby independently verifying the (1S, 2S, 8S) configuration.

Experimental Methodologies

While detailed, step-by-step protocols from the original publications are not fully accessible, the
general procedures for the key experiments are outlined below.

Isolation of Tussilagine

The general workflow for the isolation of Tussilagine from the flower buds of Tussilago farfara
involves the following steps:
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Caption: General workflow for the isolation of Tussilagine.

Structure Elucidation Workflow

The logical flow for determining the structure of Tussilagine is depicted below:
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Caption: Logical workflow for Tussilagine structure elucidation.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1222967?utm_src=pdf-body-img
https://www.benchchem.com/product/b1222967?utm_src=pdf-body
https://www.benchchem.com/product/b1222967?utm_src=pdf-body
https://www.benchchem.com/product/b1222967?utm_src=pdf-body-img
https://www.benchchem.com/product/b1222967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Conclusion

The chemical structure and absolute stereochemistry of Tussilagine have been rigorously
established through a combination of powerful analytical techniques. The planar structure was
elucidated using mass spectrometry and NMR spectroscopy, while the absolute configuration
of (1S, 2S, 8S) was definitively determined by single-crystal X-ray diffraction and corroborated
by enantioselective total synthesis. This comprehensive structural information provides a solid
foundation for further research into the biological activities and potential therapeutic
applications of this natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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